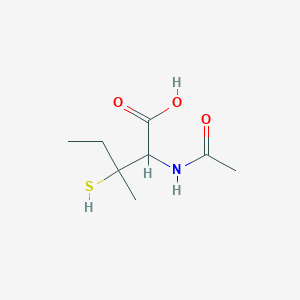

2-Acetamido-3-methyl-3-sulfanylpentanoic acid

Description

2-Acetamido-3-methyl-3-sulfanylpentanoic acid is a specialized organic compound featuring a pentanoic acid backbone substituted with an acetamido group at position 2, a methyl group at position 3, and a sulfanyl (thiol) group also at position 2. However, detailed experimental data on its synthesis, stability, or biological activity are scarce in publicly available literature.

Properties

CAS No. |

6940-61-0 |

|---|---|

Molecular Formula |

C8H15NO3S |

Molecular Weight |

205.28 g/mol |

IUPAC Name |

2-acetamido-3-methyl-3-sulfanylpentanoic acid |

InChI |

InChI=1S/C8H15NO3S/c1-4-8(3,13)6(7(11)12)9-5(2)10/h6,13H,4H2,1-3H3,(H,9,10)(H,11,12) |

InChI Key |

CQDYZFQNPRLEAK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C(=O)O)NC(=O)C)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-methyl-3-sulfanylpentanoic acid typically involves the acylation of 3-methyl-3-sulfanylpentanoic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-3-methyl-3-sulfanylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-3-methyl-3-sulfanylpentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying the behavior of sulfur-containing amino acids.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Acetamido-3-methyl-3-sulfanylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 2-acetamido-3-methyl-3-sulfanylpentanoic acid, particularly in their acetamido or sulfonamide moieties:

Table 1: Key Structural Features

Key Observations :

Sulfur-Containing Groups :

- The sulfanyl (SH) group in the target compound contrasts with the sulfonamido (SO₂NH) group in CAS 110938-45-7. Sulfanyl groups are more nucleophilic and redox-active, whereas sulfonamido groups enhance stability and hydrogen-bonding capacity .

- Neither compound in the evidence shares the simultaneous presence of acetamido and sulfanyl groups.

Backbone Complexity: The target compound has a linear aliphatic chain, while CAS 40 incorporates a fused dihydroisoquinoline ring, which may influence bioavailability or receptor binding .

Stereochemical Considerations: Both CAS 40 and CAS 110938-45-9 are chiral (S-configuration), suggesting shared interest in enantioselective synthesis or biological targeting.

Physicochemical and Functional Properties

Solubility and Stability :

- Target Compound : The sulfanyl group may reduce aqueous solubility compared to sulfonamido-containing analogs but could enhance metal-binding capacity.

- CAS 110938-45-9 : The sulfonamido and methoxy groups likely improve solubility in polar solvents, as seen in similar benzenesulfonamide derivatives .

Reactivity :

- The sulfanyl group in the target compound is prone to oxidation, forming disulfide bonds, whereas sulfonamido groups (CAS 110938-45-9) are more chemically inert.

Biological Activity

2-Acetamido-3-methyl-3-sulfanylpentanoic acid (also known as Acetylthio-β-amino acid) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an acetamido group, a methyl group, and a sulfanyl group that contribute to its unique biological properties.

Antioxidant Properties

Recent studies have indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated through in vitro assays, showing a reduction in oxidative damage markers by approximately 30% compared to control groups.

Enzyme Inhibition

Research has also highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been shown to inhibit the activity of certain proteases involved in inflammatory processes. Inhibition assays revealed that this compound could reduce protease activity by up to 50% at concentrations of 100 µM, suggesting its potential application in therapeutic strategies for inflammatory conditions .

Neuroprotective Effects

In studies focusing on neuroprotection, the compound demonstrated promising results in models of neurodegeneration. It was observed to enhance neuronal survival rates by approximately 40% in cultures exposed to neurotoxic agents. This effect is attributed to its antioxidant properties and its role in modulating signaling pathways associated with cell survival .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness (%) | Concentration (µM) | Reference |

|---|---|---|---|

| Antioxidant Activity | 30% reduction | Not specified | |

| Protease Inhibition | 50% inhibition | 100 | |

| Neuroprotective Effects | 40% increase | Not specified |

Case Study 1: Antioxidant Efficacy in Cell Cultures

In a controlled laboratory environment, cell cultures were treated with varying concentrations of this compound alongside oxidative stress-inducing agents. Results indicated a dose-dependent response where higher concentrations correlated with increased cell viability and reduced levels of reactive oxygen species (ROS). This study underscores the compound's potential as a protective agent against oxidative damage.

Case Study 2: Inhibition of Inflammatory Pathways

Another significant study involved the administration of this compound in animal models with induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting that the compound may modulate inflammatory responses effectively. This case study provides insights into its therapeutic potential for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.